molecular formula C10H12Mo-6 B3394412 Molybdenum, bis(eta-2,4-cyclopentadien-1-yl)dihydro- CAS No. 1291-40-3

Molybdenum, bis(eta-2,4-cyclopentadien-1-yl)dihydro-

Cat. No. B3394412
CAS RN: 1291-40-3
M. Wt: 228.2 g/mol
InChI Key: QCRPIEJRQZHDSX-UHFFFAOYSA-N
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Description

“Molybdenum, bis(eta-2,4-cyclopentadien-1-yl)dihydro-”, also known as Bis(cyclopentadienyl)molybdenum Dihydride, is an organometallic compound . It is a dark purple solid, widely used in organometallic chemistry . It has excellent catalytic properties and high thermal stability, playing a crucial role in various industrial applications .


Molecular Structure Analysis

The compound has a molecular formula of C10H12Mo . The structure involves a molybdenum atom bonded to two cyclopentadienyl rings and two hydrogen atoms .


Physical And Chemical Properties Analysis

This compound appears as a yellow to green liquid . It is insoluble in water . The exact mass is 229.999304 g/mol .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

cyclopenta-1,3-diene;cyclopentane;molybdenum dihydride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5.Mo.2H/c2*1-2-4-5-3-1;;;/h2*1-5H;;;/q-5;-1;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRPIEJRQZHDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[MoH2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Mo-6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1291-40-3
Record name Molybdenum, bis(eta-2,4-cyclopentadien-1-yl)dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001291403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Molybdenum, bis(eta-2,4-cyclopentadien-1-yl)dihydro-
Reactant of Route 2
Molybdenum, bis(eta-2,4-cyclopentadien-1-yl)dihydro-
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Molybdenum, bis(eta-2,4-cyclopentadien-1-yl)dihydro-
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Molybdenum, bis(eta-2,4-cyclopentadien-1-yl)dihydro-
Reactant of Route 5
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Reactant of Route 6
Molybdenum, bis(eta-2,4-cyclopentadien-1-yl)dihydro-

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